Hydrogen-Bond Donor Count: N-Methyl vs. N,N-Dimethyl-5-vinylnicotinamide and Unsubstituted Amide
N-Methyl-5-vinylnicotinamide possesses exactly one hydrogen-bond donor (the N–H of the secondary amide), whereas the unsubstituted analog 5-vinylnicotinamide has two (primary amide –NH₂), and N,N-dimethyl-5-vinylnicotinamide has zero. This intermediate HBD count offers a quantifiable differentiation in permeability and solubility profiles relevant to CNS drug design [1]. The values are derived from structural enumeration rather than experimental measurement and represent class-level inference based on well-established medicinal chemistry principles [2].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (N-methyl secondary amide) |
| Comparator Or Baseline | 5-Vinylnicotinamide: 2 HBD (primary amide); N,N-Dimethyl-5-vinylnicotinamide: 0 HBD |
| Quantified Difference | Target has 1 fewer HBD than unsubstituted analog and 1 more HBD than dimethyl analog |
| Conditions | Structural enumeration from SMILES; no experimental assay context |
Why This Matters
Hydrogen-bond donor count directly influences passive membrane permeability and oral bioavailability potential, making N-Methyl-5-vinylnicotinamide a strategic intermediate for programs where both primary amide (too polar) and tertiary amide (no HBD) are suboptimal.
- [1] PubChem Substance ID 39845218, N-Methyl-5-vinylnicotinamide, structural data. National Center for Biotechnology Information. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
